Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate
Description
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a heterocyclic compound containing a pyrrole ring fused with a cyclopentane ring, and an ester functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3 |
InChI Key |
HRTPFAHCMCRODE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC1NCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under acidic conditions to facilitate cyclization . The reaction conditions often include heating and the use of a solvent such as toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- Methyl hexahydrocyclopenta[c]pyrrole-3a-carboxylate
- Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Uniqueness
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Structural Characteristics
This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused with a cyclopentane ring and an ester functional group. The molecular formula is CHNO. This structural arrangement contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to the hydrolysis of its ester group, which releases active pyrrole derivatives. These derivatives can interact with various enzymes and receptors, modulating their activity and influencing physiological processes. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : It may bind to receptors, altering their function and contributing to its anticancer properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, it may affect signaling pathways critical for tumor growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Bicyclic Pyrrole | Antimicrobial, Anticancer |
| Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate | Bicyclic Pyrrole | Enzyme Inhibition |
| N-methylpyrrole | Simple Pyrrole | Pharmaceutical Synthesis |
Case Studies
- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and colon cancer models, with IC values in the low micromolar range .
- Antimicrobial Testing : In vitro tests against bacterial strains such as E. coli and Staphylococcus aureus showed that the compound inhibited growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
